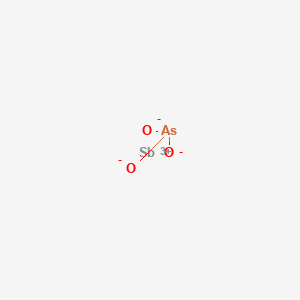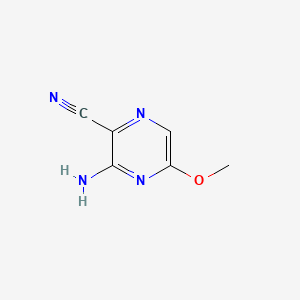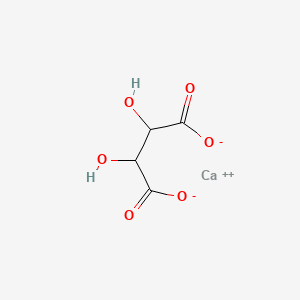
n-Pentyl-d11 chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Pentyl-d11 chloroformate is a chemical compound with the molecular formula C6H11ClO2 . It is also known by other names such as Amyl Chloroformate, Pentyl Chlorocarbonate, and Pentyloxycarbonyl Chloride . It is used as a chemical reagent in the synthesis of various pharmaceutical and agricultural intermediates .
Synthesis Analysis
The synthesis of this compound involves specific conditions and procedures. It is recommended to store the compound under refrigerated conditions for stability . A novel photochemical reaction enabling the synthesis of phosgene from chloroform has been found, which could potentially be applied to the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula CD3CD2CD2CD2CD2OCOCl . The isotopic enrichment is 99 atom % D .
Physical and Chemical Properties Analysis
This compound is a clear, colorless to slightly yellow liquid . It has a molecular weight of 161.67 . It is stable if stored under recommended conditions . It is soluble in Chloroform, Dichloromethane, and DMSO .
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry and Derivatization
- n-Pentyl-d11 chloroformate has been utilized as a derivatizing agent in analytical chemistry. Highly-fluorinated alkyl and aryl chloroformates, including derivatives like 2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate (OFPCF), have been synthesized and tested for direct water derivatization of polar and hydrophilic analytes. This research aimed at improving the detection of highly polar ozonation drinking water disinfection by-products (DBPs) that are often missed with current analytical procedures. OFPCF showed exceptional performance in terms of reaction efficiency, chromatographic and spectroscopic properties, low detection limits, and a linear response across a broad range (Vincenti, Biazzi, Ghiglione, Valsania, & Richardson, 2005).
Material Science and Nanotechnology
- In the field of material science and nanotechnology, this compound-related compounds have been involved in the preparation of nanoparticles with varying shapes. The study synthesized n-alkyl-isocyanide-protected palladium colloidal nanoparticles, where 1-pentyl-isocyanide-protected Pd nanoparticles displayed diverse geometric shapes, including tetrahedral, spherical, plate, and feather shapes. The particle size was controllable by reaction conditions, showcasing the compound's role in nanomaterial synthesis (Miyachi, Yamamoto, Yamanoi, & Nishihara, 2014).
Environmental Science and Water Treatment
- The compound's application extends to environmental science, particularly in water treatment processes. A novel derivatizing agent, ClOFPCF, closely related to this compound, was synthesized and proved effective in reacting with highly polar and hydrophilic analytes for the direct determination of water disinfection byproducts. This method facilitates the identification of unknown highly polar DBPs in ozonated drinking water, improving safety and compliance with health standards (Vincenti, Fasano, Valsania, Guarda, & Richardson, 2010).
Safety and Hazards
Eigenschaften
| { "Design of Synthesis Pathway": "The synthesis of n-Pentyl-d11 chloroformate can be achieved through the reaction of n-Pentyl-d11 alcohol with phosgene in the presence of a base such as pyridine.", "Starting Materials": [ "n-Pentyl-d11 alcohol", "Phosgene", "Pyridine" ], "Reaction": [ "Add n-Pentyl-d11 alcohol to a reaction flask", "Add pyridine to the reaction flask", "Bubble phosgene gas through the reaction mixture while stirring", "Continue stirring for several hours until the reaction is complete", "Extract the product using a suitable solvent", "Purify the product by distillation or column chromatography" ] } | |
CAS-Nummer |
1398065-67-2 |
Molekularformel |
C6H11ClO2 |
Molekulargewicht |
161.669 |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl carbonochloridate |
InChI |
InChI=1S/C6H11ClO2/c1-2-3-4-5-9-6(7)8/h2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2 |
InChI-Schlüssel |
XHRRYUDVWPPWIP-GILSBCIXSA-N |
SMILES |
CCCCCOC(=O)Cl |
Synonyme |
Carbonochloridic acid pentyl ester-d11; Chloro-formic acid pentyl ester-d11 ; Amyl chloroformate-d11; Chloroformic acid amyl ester-d11; Chloroformic acid pentyl ester-d11; NSC 7913-d11; Pentyl chloroformate-d11; Pentyloxycarbonyl chloride-d11 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


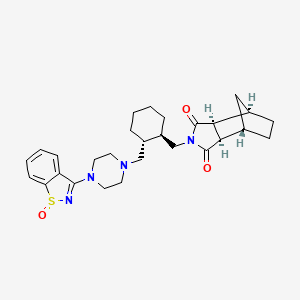
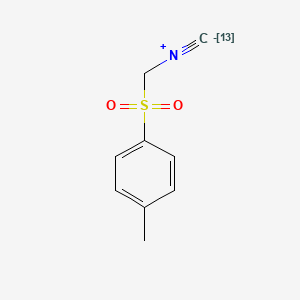
![4-[(Methylamino)methyl]-3-nitrobenzoic acid](/img/structure/B590982.png)
